N-Succinimidyloxycarbonylheptyl Methanethiosulfonate
Overview
Description
N-Succinimidyloxycarbonylheptyl Methanethiosulfonate is a biochemical reagent widely used in scientific research. It is known for its ability to modify proteins and enzymes, making it a valuable tool in proteomics and biochemistry. The compound has a molecular formula of C13H21NO6S2 and a molecular weight of 351.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate typically involves the reaction of heptyl methanethiosulfonate with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyloxycarbonylheptyl Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and thiols to form stable amide and thioether bonds.
Oxidation Reactions: The methanethiosulfonate group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Solvents: Dichloromethane, dimethyl sulfoxide (DMSO)
Conditions: Room temperature to moderate heating (25-60°C)
Major Products
Amide Bonds: Formed with amines
Thioether Bonds: Formed with thiols
Sulfonic Acids: Formed under oxidizing conditions
Scientific Research Applications
N-Succinimidyloxycarbonylheptyl Methanethiosulfonate is used in various scientific research applications:
Protein Modification: It is used to introduce functional groups into proteins, enabling the study of protein structure and function.
Enzyme Inhibition: The compound can inhibit specific enzymes by modifying active site residues.
Cross-Linking: It acts as a cross-linker to stabilize protein-protein interactions.
Bioconjugation: Used in the conjugation of biomolecules for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate involves the formation of covalent bonds with target molecules. The succinimide group reacts with primary amines to form stable amide bonds, while the methanethiosulfonate group reacts with thiols to form thioether bonds. These reactions modify the target molecules, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Another protein cross-linker with similar reactivity.
N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Used for bioconjugation, similar to N-Succinimidyloxycarbonylheptyl Methanethiosulfonate.
N-Succinimidyl iodoacetate (SIA): A reagent for protein modification.
Uniqueness
This compound is unique due to its dual reactivity, allowing it to form both amide and thioether bonds. This versatility makes it a valuable tool in various biochemical applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-methylsulfonylsulfanyloctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6S2/c1-22(18,19)21-10-6-4-2-3-5-7-13(17)20-14-11(15)8-9-12(14)16/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKUXMFKVQNCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401240 | |
Record name | N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-50-3 | |
Record name | N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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